1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone
Description
Properties
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-2-pyridin-4-ylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c24-20(15-25-19-5-9-21-10-6-19)23-12-8-18(14-23)22-11-7-16-3-1-2-4-17(16)13-22/h1-6,9-10,18H,7-8,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCPUPQKUMSFLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CSC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step procedures starting from commercially available precursors. Key steps may include the formation of the isoquinoline core, followed by the introduction of the pyrrolidine moiety via nucleophilic substitution or cyclization reactions. The pyridine thioether linkage can be achieved through sulfur nucleophiles under basic conditions. Detailed reaction conditions, such as temperature, solvent, and catalyst, are crucial for optimizing yield and purity.
Industrial Production Methods: : In an industrial setting, the synthesis may be scaled up using continuous flow chemistry techniques to ensure consistent production quality and yield. The use of automated reactors and real-time monitoring can enhance efficiency and safety during production.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Ketone Group
The ethanone moiety undergoes nucleophilic acyl substitution reactions under basic or acidic conditions. For example:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amidation | Ammonia or primary amines | Corresponding amide derivatives | 70–85% | |
| Grignard Addition | RMgX (R = alkyl/aryl) | Tertiary alcohol derivatives | 60–75% | |
| Reduction | NaBH₄ or LiAlH₄ | Secondary alcohol | 80–90% |
Mechanism : The carbonyl carbon is electrophilic, allowing attack by nucleophiles (e.g., amines, Grignard reagents). The reaction typically proceeds via tetrahedral intermediate formation, followed by proton transfer and elimination of leaving groups.
Oxidation of the Thioether Group
The pyridin-4-ylthio group (-S-C₅H₄N) is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions:
| Oxidizing Agent | Product | Selectivity | Conditions | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide (-SO-C₅H₄N) | Moderate | RT, 6–12 h | |
| mCPBA | Sulfone (-SO₂-C₅H₄N) | High | 0°C, 2–4 h |
Application : Sulfone derivatives enhance metabolic stability in drug discovery contexts.
Ring-Opening Reactions of the Dihydroisoquinoline Moiety
The 3,4-dihydroisoquinoline ring undergoes acid-catalyzed ring opening due to strain in the partially saturated system:
| Acid Catalyst | Product | Key Feature | Source |
|---|---|---|---|
| HCl (conc.) | Aromatic amine derivative | Free -NH₂ group | |
| H₂SO₄ | Cyclic iminium ion intermediate | Electrophilic for alkylation |
Example : Treatment with HCl generates a primary amine, which can be further functionalized via reductive amination .
Cycloaddition Reactions
The pyrrolidine ring participates in [3+2] cycloadditions with dipolarophiles like nitrones or azides:
| Dipolarophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenyl azide | Cu(I), RT, 24 h | Triazole-pyrrolidine hybrid | 65% | |
| Nitrone | Thermal (100°C), 12 h | Isoxazolidine derivative | 55% |
Utility : These reactions expand the compound’s scaffold for combinatorial library synthesis.
Cross-Coupling at the Pyridine Ring
The pyridinylthio group enables transition-metal-catalyzed cross-coupling:
| Reaction Type | Catalyst/Base | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 50–70% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminopyridine analogs | 60–75% |
Limitation : Steric hindrance from the pyrrolidine-dihydroisoquinoline system may reduce yields compared to simpler pyridine derivatives.
Functionalization of the Pyrrolidine Nitrogen
The tertiary amine in the pyrrolidine ring undergoes alkylation or acylation:
| Reagent | Product | Application | Source |
|---|---|---|---|
| Methyl iodide | Quaternary ammonium salt | Enhanced water solubility | |
| Acetyl chloride | N-Acetylated derivative | Reduced basicity |
Note : Alkylation is often performed under biphasic conditions to minimize side reactions.
Thiol-Disulfide Exchange
The thioether group participates in thiol-disulfide exchange with dithiols or oxidizing agents:
| Reagent | Product | Conditions | Source |
|---|---|---|---|
| Dithiothreitol (DTT) | Disulfide-linked dimer | pH 7.5, RT | |
| I₂ | Sulfur-sulfur bond cleavage | CHCl₃, 0°C |
Biological Relevance : This reactivity is exploited in prodrug designs for controlled release .
Scientific Research Applications
Neuropharmacology
Research indicates that compounds with similar structural features to 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone can exhibit neuroprotective effects. For instance, derivatives of isoquinoline have been studied for their ability to modulate neurotransmitter systems and provide neuroprotection against oxidative stress, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease .
Anticancer Activity
The compound may also possess anticancer properties. Similar compounds have been identified as inhibitors of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives of pyrrolidine have shown efficacy against breast cancer and melanoma by inhibiting specific kinases involved in tumor growth .
Anti-inflammatory Properties
Compounds containing pyrrolidine and isoquinoline structures are often investigated for their anti-inflammatory activities. The inhibition of cyclooxygenase enzymes (COX) is a common target for anti-inflammatory drugs, and studies suggest that the compound might exhibit similar properties, potentially leading to new treatments for inflammatory diseases .
Case Studies
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors in biological systems. For instance, its pyrrolidine and isoquinoline moieties could interact with neurotransmitter receptors, modulating their activity. The pyridine thioether linkage may facilitate binding to protein active sites or influencing electron transfer processes within cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations :
Structural Divergence: The target compound’s pyridinylthio group distinguishes it from analogs with benzamide (e.g., compound 7) or methanone (e.g., compound 9) substituents. This sulfur-containing moiety may enhance lipophilicity or alter target binding compared to oxygen-based linkages . Unlike indapyrophenidone (a cathinone derivative with stimulant properties), the target lacks a β-keto-amine group, suggesting divergent pharmacological profiles .
Biological Activity: Compounds with dihydroisoquinoline and pyrrolidine motifs (e.g., 7, 9) exhibit anti-Alzheimer’s activity via BChE inhibition and Aβ aggregation suppression . The target compound may share these properties but requires empirical validation. Indapyrophenidone’s cathinone-like structure correlates with psychoactivity, whereas the target’s pyridinylthio group may shift activity toward non-CNS targets .
Synthetic Pathways: The European Patent Application () details multi-step syntheses for dihydroisoquinoline-pyrrolidine hybrids, involving BOPCl-mediated coupling and HCl-driven deprotection. Similar methods likely apply to the target compound . Compound 12’s synthesis () uses nitro-pyrazole coupling, highlighting the versatility of dihydroisoquinoline in accommodating diverse electrophilic groups .
Biological Activity
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone, a compound with notable structural complexity, has garnered interest in the field of medicinal chemistry. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 312.4 g/mol. Its structure includes a pyrrolidine ring, a dihydroisoquinoline moiety, and a pyridinylthio group, which are essential for its biological interactions.
Anticancer Activity
Several studies have indicated that derivatives of isoquinoline and pyridine exhibit significant anticancer properties. The compound's structural components suggest potential interactions with various cellular pathways involved in cancer proliferation.
- Mechanism of Action : The compound may inhibit key enzymes or receptors involved in tumor growth. For instance, compounds with similar structures have shown activity against epidermal growth factor receptors (EGFR), which are crucial in many cancers. In vitro studies demonstrate that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | MCF-7 | 0.096 |
| Example B | A549 | 0.11 |
Antimicrobial Activity
The compound's thioether group may enhance its antimicrobial properties. Research into related thioether compounds has shown promising results against bacterial strains, indicating potential for development as an antimicrobial agent.
- Case Study : A study reported that thioether-containing compounds exhibited minimum inhibitory concentrations (MIC) as low as 9.54 µM against Mycobacterium tuberculosis, suggesting that the target compound could similarly possess significant antimicrobial activity .
Neuroprotective Effects
Given the presence of the dihydroisoquinoline moiety, which is known for neuroprotective effects, this compound may also exhibit potential in treating neurodegenerative diseases.
- Research Findings : Similar isoquinoline derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests that the compound could be valuable in developing treatments for conditions such as Alzheimer's disease.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Pyridine Positioning : Variations in the position of substituents on the pyridine ring have been shown to significantly affect potency against various biological targets.
| Position | Activity Level |
|---|---|
| 2-Pyridine | Moderate |
| 3-Pyridine | Low |
| 4-Pyridine | High |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone, and how are yields optimized?
- Methodological Answer: High-yield synthesis (e.g., 98% yield) can be achieved via nucleophilic substitution or coupling reactions involving pyrrolidine and dihydroisoquinoline precursors. Key steps include temperature-controlled cyclization and purification via flash chromatography. Yield optimization requires stoichiometric control of reactants (e.g., 1.2–1.5 equivalents of pyrrolidine derivatives) and inert reaction conditions (N₂ atmosphere) to prevent oxidation. Characterization via ¹H/¹³C NMR and HRMS-ESI confirms structural integrity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral features should researchers prioritize?
- Methodological Answer: Prioritize ¹H NMR (400–600 MHz in CDCl₃ or DMSO-d₆) to resolve pyrrolidine N–CH₂ and dihydroisoquinoline aromatic protons. ¹³C NMR identifies carbonyl (C=O, ~200 ppm) and thiopyridyl (C–S, ~120–130 ppm) groups. HRMS-ESI (positive ion mode) validates molecular weight (e.g., [M+H]⁺), while IR spectroscopy confirms C=O stretches (~1650–1700 cm⁻¹). Compare data with structurally related dihydroisoquinoline derivatives for validation .
Q. What safety protocols are recommended for handling this compound during synthesis?
- Methodological Answer: Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Conduct reactions in a fume hood to prevent inhalation of vapors. Store in airtight containers under nitrogen to minimize degradation. In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Refer to SDS guidelines for related dihydroisoquinoline compounds for hazard mitigation .
Advanced Research Questions
Q. How can palladium-catalyzed cross-coupling be applied to synthesize analogues of this compound, and what catalytic conditions are optimal?
- Methodological Answer: Use PdCl₂ (5 mol%) with K₃PO₄ as a base in ethanol at 79°C under N₂. Optimize ligand selection (e.g., PPh₃) to enhance regioselectivity for the pyrrolidine-dihydroisoquinoline junction. Monitor reaction progress via TLC (hexane/EtOAc, 7:3) and purify intermediates via column chromatography. This method is effective for introducing aryl/heteroaryl groups at the pyridinylthio position .
Q. What experimental strategies address challenges in chiral resolution of the pyrrolidine-dihydroisoquinoline moiety?
- Methodological Answer: Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) and isocratic elution (hexane:isopropanol, 90:10) to resolve enantiomers. Enhance resolution by derivatizing the ketone group with chiral auxiliaries (e.g., Mosher’s acid). Validate enantiopurity via optical rotation and circular dichroism (CD) spectroscopy .
Q. How can researchers analyze by-products formed during the synthesis of this compound, and what analytical workflows are recommended?
- Methodological Answer: Use LC-MS (ESI+) to detect low-abundance by-products, such as oxidized dihydroisoquinoline or pyrrolidine ring-opened species. Pair with preparative HPLC to isolate impurities, followed by 2D NMR (COSY, HSQC) for structural elucidation. Quantify by-products using calibration curves from purified standards .
Q. What mechanistic insights explain the cyclization of intermediates during the formation of the dihydroisoquinoline core?
- Methodological Answer: Cyclization proceeds via intramolecular nucleophilic attack of the pyrrolidine nitrogen on a carbonyl-activated carbon, facilitated by Brønsted/Lewis acids (e.g., HCl, ZnCl₂). Density functional theory (DFT) calculations can model transition states to predict regioselectivity. Kinetic studies (e.g., variable-temperature NMR) reveal activation parameters for rate optimization .
Q. How can researchers mitigate limitations in reproducibility when scaling up synthesis protocols for this compound?
- Methodological Answer: Standardize solvent purity (H₂O < 50 ppm), control reaction exotherms via jacketed reactors, and use automated syringe pumps for reagent addition. Validate batch consistency via in-line PAT (process analytical technology) tools like FTIR or Raman spectroscopy. Document deviations using design-of-experiment (DoE) frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
